molecular formula C7H6Cl2FN3 B13700075 1-(3,5-Dichloro-4-fluorophenyl)guanidine

1-(3,5-Dichloro-4-fluorophenyl)guanidine

Cat. No.: B13700075
M. Wt: 222.04 g/mol
InChI Key: MPEDTZQDEIGYJE-UHFFFAOYSA-N
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Description

Significance of the Guanidine (B92328) Moiety as a Pharmacophore in Chemical Research

The guanidine group is a cornerstone pharmacophore in drug discovery, valued for its distinct chemical properties and its presence in a multitude of biologically active natural products and synthetic drugs. As a strong organic base, it is protonated at physiological pH, forming the guanidinium (B1211019) cation. This cation is capable of forming strong, directional hydrogen bonds, as well as engaging in charge pairing and cation-π interactions. These bonding capabilities allow it to effectively interact with biological targets such as enzymes and receptors.

The guanidine moiety is a key structural feature in numerous clinically significant drugs, including:

Zanamivir , an antiviral agent for influenza. google.com

Metformin , an oral antihyperglycemic agent for type 2 diabetes. google.com

Streptomycin , an antibiotic used to treat various bacterial infections. google.com

Cimetidine , a histamine H2 receptor antagonist that decreases stomach acid production. chemicalbook.com

Its prevalence in successful therapeutic agents underscores its importance as a "privileged scaffold" in medicinal chemistry, a core structure upon which diverse and potent molecules can be built. chemicalbook.com

Overview of Halogenated Phenyl Systems in Molecular Design and Their Relevance to 1-(3,5-Dichloro-4-fluorophenyl)guanidine

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into a phenyl ring is a widely used strategy in modern molecular design. Halogens can profoundly influence a molecule's steric, electronic, and pharmacokinetic properties. For a long time, they were primarily used to occupy space within a target's binding site or to increase lipophilicity, which can enhance membrane permeability.

More recently, the role of halogen bonding has been recognized as a significant, favorable intermolecular interaction that contributes to the stability of ligand-target complexes. googleapis.com A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base), such as a carbonyl oxygen in a protein backbone. This interaction is particularly relevant for chlorine, bromine, and iodine.

The specific substitution pattern in this compound, featuring two chlorine atoms and one fluorine atom, is particularly noteworthy. This combination fine-tunes the electronic landscape of the phenyl ring. The highly electronegative fluorine atom can modulate the acidity of nearby protons and form strong hydrogen bonds, while the larger chlorine atoms can participate in halogen bonds and provide steric bulk, influencing binding selectivity and metabolic stability.

Scope and Research Imperatives for this compound and its Analogues

Despite the established importance of its constituent parts, this compound itself is a compound for which detailed scientific research is not widely published. Its existence is noted in chemical supplier databases, but its synthesis, properties, and biological activities remain largely unexplored in academic literature. A related compound, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, is known as an important intermediate in the preparation of pesticides, indicating that the 3,5-dichloro-4-fluorophenyl moiety is of interest in agrochemical science.

The primary research imperative is therefore the foundational characterization of this molecule. Key areas for investigation include:

Development of an efficient synthesis: Establishing a reliable and scalable synthetic route is the first step toward enabling further study.

Physicochemical characterization: Detailed analysis of its properties, such as solubility, stability, and pKa, is essential for understanding its behavior in biological systems.

Biological screening: Given the broad spectrum of activities associated with guanidine-containing compounds—including antibacterial, antitumor, anti-inflammatory, and kinase inhibitory effects—screening this compound and its analogues against a wide range of biological targets is a logical next step.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with varied halogenation patterns on the phenyl ring would provide critical insights into how specific substitutions influence biological activity and selectivity.

Properties

Molecular Formula

C7H6Cl2FN3

Molecular Weight

222.04 g/mol

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)guanidine

InChI

InChI=1S/C7H6Cl2FN3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13)

InChI Key

MPEDTZQDEIGYJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)N=C(N)N

Origin of Product

United States

Chemical Identity and Properties of 1 3,5 Dichloro 4 Fluorophenyl Guanidine

While extensive experimental data for 1-(3,5-Dichloro-4-fluorophenyl)guanidine is not available in peer-reviewed literature, its basic chemical identity can be established from chemical databases.

PropertyValueSource
CAS Number 1695355-48-6 googleapis.com
Molecular Formula C₇H₆Cl₂FN₃Calculated
Molecular Weight 222.05 g/mol googleapis.com
Canonical SMILES C1=C(C(=C(C=C1Cl)F)Cl)NC(=N)NInferred
Physical State Not reportedN/A
Melting Point Not reportedN/A
Solubility Not reportedN/A

Synthesis of 1 3,5 Dichloro 4 Fluorophenyl Guanidine

Established Synthetic Routes to 1-(3,5-Dichloro-4-fluorophenyl)guanidine

The introduction of the guanidine moiety onto the 3,5-dichloro-4-fluorophenyl scaffold can be achieved through several established methods, including guanidylation of the corresponding aniline, desulfurization of a thiourea (B124793) intermediate, and one-pot multicomponent reactions. While specific literature for the direct synthesis of this compound is limited, analogous reactions with structurally similar halogenated anilines provide a strong basis for these synthetic approaches.

A common and versatile method for the synthesis of substituted guanidines involves the reaction of an aryl isothiocyanate with an amine. This two-step process first forms a thiourea intermediate, which is then converted to the guanidine. For the synthesis of this compound, this would involve the reaction of 3,5-dichloro-4-fluorophenyl isothiocyanate with ammonia (B1221849) or a protected amine.

The general approach begins with the synthesis of the aryl isothiocyanate from the corresponding aniline. 3,5-Dichloro-4-fluoroaniline can be converted to 3,5-dichloro-4-fluorophenyl isothiocyanate using reagents such as thiophosgene (B130339) or carbon disulfide in the presence of a base. The resulting isothiocyanate is then reacted with an amine to form the N,N'-disubstituted thiourea. Subsequent activation of the thiourea, often with a desulfurizing agent like a carbodiimide (B86325) (e.g., EDC) or a metal salt, followed by reaction with another amine, yields the guanidine.

An alternative one-pot approach involves the reaction of carbamoyl (B1232498) isothiocyanates with amines to form a thiourea, which is then coupled with a second amine using a desulfurizing agent to produce the guanidine. acgpubs.org This method offers the advantage of not needing to isolate the intermediate thiourea.

Reactant 1 Reactant 2 Reagents Product Reference
3,5-Dichloro-4-fluorophenyl isothiocyanateAmmonia1. Formation of thiourea2. Desulfurizing agent (e.g., EDC), second amineThis compound acgpubs.org
Carbamoyl isothiocyanate3,5-Dichloro-4-fluoroaniline1. Formation of thiourea2. EDCI, second amineSubstituted guanidine acgpubs.org

The conversion of thioureas to guanidines via desulfurization is a widely used synthetic strategy. This method is particularly useful when the corresponding thiourea is readily accessible. For the synthesis of this compound, the precursor N-(3,5-dichloro-4-fluorophenyl)thiourea would be required. This thiourea can be prepared from the reaction of 3,5-dichloro-4-fluorophenyl isothiocyanate with ammonia.

The desulfurization step can be achieved using various reagents. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of an amine. The reaction proceeds through the activation of the thiourea by the carbodiimide, followed by nucleophilic attack of the amine and elimination of a urea (B33335) byproduct and sulfur.

Metal oxides, such as mercury(II) oxide or lead(II) oxide, have also been employed for the desulfurization of thioureas. However, due to the toxicity of these reagents, alternative methods are often preferred. More recently, visible-light photocatalysis using catalysts like Ru(bpy)3Cl2 has been shown to effectively convert thioureas to guanidines in the presence of a base and an amine. organic-chemistry.org

Starting Material Reagents Product Reference
N-(3,5-dichloro-4-fluorophenyl)thioureaEDCI, AmineThis compound acgpubs.org
N,N'-DiarylthioureaRu(bpy)3Cl2, visible light, base, amineN,N',N''-Trisubstituted guanidine organic-chemistry.org

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted guanidines. These reactions involve the combination of three or more reactants in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates.

For the synthesis of guanidine derivatives, a common MCR involves the reaction of an aldehyde, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide, often catalyzed by a Lewis acid. While a direct application of this method to the synthesis of this compound is not explicitly documented, the general methodology can be adapted.

Another approach involves a palladium-catalyzed carbonylative coupling of cyanamide and an aryl halide (such as 1-bromo-3,5-dichloro-4-fluorobenzene) followed by amination. organic-chemistry.org This one-pot sequence allows for the convenient synthesis of N-acylguanidines, which can then be deacylated to afford the desired guanidine.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Reagents Product Type Reference
Aryl HalideCyanamideAminePd(0) catalyst, CON-Acylguanidine organic-chemistry.org
AldehydeAmineCyanide SourceLewis AcidSubstituted Guanidine acgpubs.org

Synthesis of Precursor Intermediates for this compound and Related Analogues

The synthesis of this compound relies on the availability of key precursor intermediates, namely 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (B3026947) and halogenated anilines and phenyl precursors.

The preparation of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a crucial step for the synthesis of certain analogues. One synthetic route involves the reaction of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) with an isopropylmagnesium chloride-lithium chloride complex, followed by reaction with methyl 2,2,2-trifluoroacetate.

Another approach starts from 1-trifluoroacetyl piperidine (B6355638) and 5-bromo-1,3-dichloro-2-fluorobenzene. The reaction of 5-bromo-1,3-dichloro-2-fluorobenzene with isopropylmagnesium chloride lithium chloride complex, followed by the addition of piperidine trifluoroacetamide (B147638) at 0°C, yields the desired product after purification.

Starting Material 1 Starting Material 2 Key Reagents Product
5-Bromo-1,3-dichloro-2-fluorobenzeneMethyl 2,2,2-trifluoroacetateiPrMgCl·LiCl1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
5-Bromo-1,3-dichloro-2-fluorobenzene1-Trifluoroacetyl piperidineiPrMgCl·LiCl1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

The primary precursor for the synthesis of this compound is 3,5-dichloro-4-fluoroaniline. The synthesis of this aniline can be challenging due to the presence of multiple electron-withdrawing substituents, which can lead to instability of intermediates in reactions such as the Sandmeyer reaction. google.com

One reported method for the preparation of a related precursor, 3,5-dichloro-4-fluorobromobenzene, involves a multi-step synthesis starting from 2-fluoro-3-chloronitrobenzene. This route includes bromination, reduction of the nitro group, and a subsequent diazochlorination. google.com The synthesis of 3,5-dichloro-4-fluoroaniline itself can be difficult, and its cost can be high. google.com

A more direct approach to halogenated anilines can sometimes be achieved through a one-pot, metal-free conversion from other anilines via halogen abstraction. nih.gov However, the specific application of this method to the synthesis of 3,5-dichloro-4-fluoroaniline has not been detailed.

Precursor Synthetic Approach Key Intermediates/Reagents Target Molecule Reference
2-Fluoro-3-chloronitrobenzeneBromination, reduction, diazochlorination2-Fluoro-3-chloro-5-bromoaniline, NaNO2, CuCl3,5-Dichloro-4-fluorobromobenzene google.com
AnilineHalogen abstractionBromotrichloromethane or diiodomethaneAryl halide nih.gov

Derivatization Strategies for Enhancing Molecular Diversity

The inherent reactivity of the this compound core allows for a multitude of derivatization strategies. These can be broadly categorized into substitutions on the guanidine moiety, modifications of the halogenated phenyl ring, and the construction of novel cyclic and heterocyclic systems.

N-Substitutions on the Guanidine Moiety

The guanidine functional group, with its multiple nitrogen atoms, is a prime site for substitution reactions, enabling the introduction of a wide array of functional groups to modulate the compound's physicochemical properties. Common N-substitution strategies include N-acylation and N-alkylation.

N-Acylation: The reaction of 1-arylguanidines with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to N-acylguanidines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for achieving high yields and preventing side reactions. For instance, the acylation of a substituted arylguanidine can be achieved using an acyl chloride in a non-polar solvent with a tertiary amine base.

Acylating AgentBaseSolventProduct Type
Acyl ChlorideTriethylamineDichloromethaneN-Acylguanidine
Acetic AnhydridePyridine (B92270)TetrahydrofuranN-Acetylguanidine

N-Alkylation: The introduction of alkyl groups onto the guanidine nitrogen atoms can be accomplished through reactions with alkyl halides. nih.govresearchgate.net Phase-transfer catalysis is often employed to facilitate the reaction between the guanidine, which may have limited solubility in organic solvents, and the alkyl halide. nih.gov This method allows for the efficient synthesis of highly functionalized guanidines under mild conditions. nih.gov The regioselectivity of alkylation can be influenced by the steric and electronic properties of both the guanidine and the alkylating agent.

Alkylating AgentCatalystConditionsProduct Type
Alkyl BromideTetrabutylammonium SaltBiphasic (e.g., CH2Cl2/H2O)N-Alkylguanidine
Alkyl IodideSodium HydrideAnhydrous DMFN-Alkylguanidine

Modifications of the Halogenated Phenyl Ring

The 3,5-dichloro-4-fluorophenyl ring offers several avenues for modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These transformations are instrumental in creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the parent scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgugr.esnih.gov While the reactivity of aryl chlorides can be lower than that of bromides or iodides, appropriate ligand selection can facilitate the coupling. The fluorine atom is generally less reactive in Suzuki-Miyaura couplings. libretexts.orgugr.esnih.gov

Coupling PartnerCatalystBaseSolventProduct
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Water1-(Aryl-3-chloro-4-fluorophenyl)guanidine
Alkylboronic EsterPd(dba)₂/SPhosCs₂CO₃Dioxane1-(Alkyl-3-chloro-4-fluorophenyl)guanidine

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org

AmineCatalyst/LigandBaseSolventProduct
Primary AlkylaminePd₂(dba)₃/XPhosNaOtBuToluene1-(Alkylamino-3-chloro-4-fluorophenyl)guanidine
Secondary ArylaminePd(OAc)₂/BINAPK₃PO₄Dioxane1-(Arylamino-3-chloro-4-fluorophenyl)guanidine

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position of the phenyl ring is activated towards nucleophilic aromatic substitution by the two ortho-chlorine atoms. youtube.comlibretexts.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a direct method for introducing heteroatom substituents at this position. youtube.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

NucleophileBaseSolventProduct
Sodium Methoxide-Methanol1-(3,5-Dichloro-4-methoxyphenyl)guanidine
Potassium Thiophenoxide-DMF1-(3,5-Dichloro-4-(phenylthio)phenyl)guanidine
PiperidineK₂CO₃DMSO1-(3,5-Dichloro-4-(piperidin-1-yl)phenyl)guanidine

Formation of Cyclic and Heterocyclic Guanidine-Containing Structures

The guanidine moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. By reacting this compound with appropriate bifunctional reagents, a range of cyclic structures can be accessed.

Pyrimidine (B1678525) Synthesis: Pyrimidines can be synthesized by the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketoester or an α,β-unsaturated ketone. nih.govmdpi.com This cyclocondensation reaction, often carried out under acidic or basic conditions, leads to the formation of the pyrimidine ring. The substituents on the resulting pyrimidine are determined by the nature of the 1,3-dicarbonyl precursor.

1,3-Dicarbonyl CompoundCatalystConditionsHeterocyclic Product
Ethyl AcetoacetateSodium EthoxideEthanol, Reflux2-(3,5-Dichloro-4-fluorophenylamino)-6-methylpyrimidin-4(3H)-one
Acetylacetonep-Toluenesulfonic acidToluene, Dean-Stark2-(3,5-Dichloro-4-fluorophenylamino)-4,6-dimethylpyrimidine
Diethyl MalonateSodium MetalEthanol, Reflux2-(3,5-Dichloro-4-fluorophenylamino)pyrimidine-4,6(1H,5H)-dione

1,3,5-Triazine (B166579) Synthesis: Symmetrically substituted 1,3,5-triazines can be formed through the trimerization of nitriles. wikipedia.org However, for the synthesis of unsymmetrically substituted triazines, a stepwise approach is often employed, starting from a guanidine derivative. nih.govorganic-chemistry.orgrsc.org For example, the reaction of an aryl guanidine with a pre-formed dichlorotriazine can lead to the displacement of one or both chlorine atoms to form amino-substituted triazines.

ReagentBaseSolventHeterocyclic Product
Cyanuric ChlorideDiisopropylethylamineAcetonitrile4,6-Dichloro-N-(3,5-dichloro-4-fluorophenyl)-1,3,5-triazin-2-amine
2,4-Dichloro-6-methoxy-1,3,5-triazineSodium CarbonateAcetone/Water4-Chloro-N-(3,5-dichloro-4-fluorophenyl)-6-methoxy-1,3,5-triazin-2-amine

Elucidating the Essential Role of the Guanidinium (B1211019) Group in Biological Interactions

The guanidinium group, the protonated form of guanidine at physiological pH, is a key pharmacophore in a multitude of biologically active compounds. nih.gov Its significance in the biological interactions of this compound analogues stems from its unique structural and electronic properties. The planar, Y-shaped geometry of the guanidinium ion allows for the formation of multiple, strong hydrogen bonds with biological targets. nih.gov This capacity for multidentate hydrogen bonding is crucial for high-affinity binding to receptors and enzymes.

Impact of the 3,5-Dichloro-4-fluorophenyl Substitution Pattern on Activity Profiles

The specific substitution pattern on the phenyl ring is a critical determinant of the biological activity of this compound analogues. The presence of two chlorine atoms at the 3 and 5 positions and a fluorine atom at the 4 position creates a distinct electronic and steric environment that profoundly influences the molecule's interaction with its biological targets.

The steric bulk of the chlorine atoms at the meta positions can also play a role in defining the binding orientation of the molecule within a receptor pocket, potentially enhancing selectivity for a particular target. The fluorine at the para position, while also electron-withdrawing, is smaller than chlorine and can influence binding through specific interactions, such as halogen bonding or by altering the metabolic stability of the compound. The combination of these substituents on the phenyl ring is therefore not arbitrary but is a refined feature for achieving a desired biological effect.

Substituent Effects on Peripheral Regions of the Guanidine Scaffold

Modifications to the guanidine scaffold itself, beyond the phenyl ring, offer another avenue for modulating the biological activity of this compound analogues. These substitutions can be broadly categorized into halogen substitutions and the introduction of alkyl, aryl, or heterocyclic moieties.

The introduction of additional halogen atoms on other parts of the guanidine scaffold can fine-tune the electronic and lipophilic properties of the molecule, thereby influencing its potency. The effect of halogen substitution is highly dependent on the specific halogen, its position, and the nature of the biological target. In general, the increasing size and polarizability of halogens from fluorine to iodine can lead to stronger halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. researchgate.net

Studies on other classes of compounds have demonstrated that halogen substitution can significantly impact biological activity. For example, in a series of 17β-HSD1 inhibitors, halogen substitution was shown to enhance the efficiency of the parent molecule, with iodine substitution, in particular, increasing the reactivity of the inhibitors. nih.gov The position of the halogen is also critical, as demonstrated in co-crystals of acridine (B1665455) and benzoic acids, where the position of the halogen substituent influenced the competition between halogen and hydrogen bonding. rsc.org Therefore, the strategic placement of additional halogens on the guanidine scaffold of this compound analogues could lead to enhanced potency and selectivity.

ModificationPositionHalogenObserved Effect on PotencyReference Compound Class
Phenyl RingparaIIncreased17β-HSD1 inhibitors
Phenyl RingmetaClIncreased17β-HSD1 inhibitors
Phenyl RingorthoBrIncreased17β-HSD1 inhibitors

The introduction of alkyl, aryl, and heterocyclic groups to the guanidine moiety can significantly alter the compound's steric profile, lipophilicity, and potential for additional binding interactions. Alkyl substitutions can increase the lipophilicity of the molecule, which may enhance membrane permeability and oral bioavailability. However, bulky alkyl groups can also introduce steric hindrance, potentially reducing binding affinity if they clash with the receptor surface. nih.gov

Aryl substitutions can introduce the possibility of π-π stacking interactions with aromatic residues in the binding site, which can contribute to enhanced potency. nih.gov For example, in a series of arylpyridin-2-yl guanidine derivatives, the presence of a phenyl ring on the pyridine nucleus was a key starting point for SAR studies aimed at developing MSK1 inhibitors. nih.gov

Modification TypeSubstituentEffect on ActivityExample Compound Class
ArylPhenylIncreased potencyMSK1 Inhibitors
HeterocyclicPyridineIncreased cytotoxicityDiaryl Guanidinium Derivatives
AlkylVariedModulated lipophilicityGeneral Guanidine Derivatives

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound analogues is therefore crucial for understanding how they interact with their biological targets. The flexibility or rigidity of the molecule, as well as the preferred spatial arrangement of its functional groups, can dictate its binding affinity and selectivity.

Computational methods, such as molecular dynamics simulations, can be employed to study the conformational landscape of these analogues and identify low-energy, biologically relevant conformations. nih.gov The correlation between the conformational properties of a series of analogues and their biological activities can provide valuable insights for rational drug design. For instance, a study on tetra- and pentapeptides revealed that increased backbone flexibility correlated with decreased biological activity, suggesting that a more rigid conformation was favorable for binding. nih.gov

The torsional angles between the phenyl ring and the guanidine group, as well as the orientation of substituents on the guanidine scaffold, are key conformational parameters for this compound analogues. A conformation-activity study of a tripeptide chemoattractant analogue demonstrated the importance of conformational restriction in achieving a desired biological response. nih.gov By understanding the preferred conformations of active analogues, it is possible to design new compounds with improved activity by rigidifying the molecule in its bioactive conformation or by introducing substituents that favor this conformation.

Molecular Mechanisms and Biological Target Interactions in Pre Clinical Research

Identification and Validation of Molecular Targets Associated with Guanidine (B92328) Compounds

Identifying the specific protein targets of a small molecule is a foundational step in pre-clinical research. Modern chemoproteomic techniques are employed to achieve this, moving from broad screening to specific validation.

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. magtechjournal.com This technique could theoretically be applied to 1-(3,5-Dichloro-4-fluorophenyl)guanidine to uncover its molecular targets. The process involves creating a chemical probe derived from the compound of interest. This probe is designed to "fish out" its interacting proteins, which are then identified using mass spectrometry. rsc.org

The general workflow for AfBPP involves several key steps, as outlined in the table below. For a compound like this compound, a linker would be attached to the phenyl ring, connecting it to a reporter tag without disrupting the crucial guanidine group responsible for many biological interactions.

Table 1: General Steps in Affinity-Based Protein Profiling (AfBPP)

StepDescriptionPurpose
1. Probe Design A chemical probe is synthesized by modifying the compound of interest (e.g., this compound) with a linker arm and a reporter tag (e.g., biotin).To create a tool that retains binding affinity for the target protein(s) while allowing for later purification and detection.
2. Incubation The probe is incubated with a complex proteome (e.g., cell lysate) to allow it to bind to its target proteins.To facilitate the formation of the probe-protein complex.
3. Affinity Capture The probe-protein complexes are captured using an affinity matrix that binds to the reporter tag (e.g., streptavidin beads for a biotin (B1667282) tag).To isolate the target proteins from the thousands of other proteins in the lysate.
4. Elution & Digestion The captured proteins are washed to remove non-specific binders and then eluted from the matrix. The purified proteins are then digested into smaller peptides, typically with an enzyme like trypsin.To prepare the captured proteins for mass spectrometry analysis.
5. Mass Spectrometry The resulting peptides are analyzed by mass spectrometry (MS) to determine their amino acid sequences.To identify the captured proteins by matching peptide sequences to a protein database.

While no direct studies link this compound to the inhibition of Signal Peptidase IB, research into the broader family of signal peptide peptidases (SPPs) demonstrates that they can be targeted by small molecule inhibitors. plos.org These enzymes are intramembrane proteases, making them important therapeutic targets. nih.gov Studies on established γ-secretase inhibitors have shown differential inhibition across various SPP family members. plos.orgnih.gov Notably, some of these inhibitors feature di-halogenated phenyl rings, a structural motif also present in this compound. This suggests that compounds with this feature can occupy the binding pockets of such enzymes.

Enzyme inhibition studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below shows examples of inhibitors targeting the SPP family, illustrating the data generated in such studies.

Table 2: Examples of Inhibitors for the Signal Peptide Peptidase (SPP) Family

InhibitorTarget EnzymeIC₅₀ (nM)Reference
LY-411,575SPPL2a51 ± 79 nih.gov
LY-411,575SPPL2b5499 ± 122 nih.gov
Compound EhSPP1465 ± 93 nih.gov
(Z-LL)₂ ketoneSPP/SPPLs>90% inhibition at 25 µM plos.org

Exploration of Binding Modes and Interaction Dynamics

The efficacy and specificity of a compound are determined by how it fits into the three-dimensional structure of its target protein and the network of non-covalent interactions it forms.

The guanidine group is a key player in forming strong hydrogen bonds. nih.gov At physiological pH, it is protonated to form the guanidinium (B1211019) cation, which is a superb hydrogen bond donor capable of forming multiple, highly directional hydrogen bonds simultaneously. nih.gov This allows it to act as an anchor, securing the ligand in the protein's active site by interacting with hydrogen bond acceptors like the oxygen atoms on the side chains of aspartate and glutamate (B1630785) residues or the backbone carbonyls of the protein. nih.gov

Table 3: Hydrogen Bonding Potential of the Guanidinium Group

Interacting MoietyRoleExample Amino Acid Residue
Guanidinium Group (-C(NH₂)₃⁺)H-Bond DonorN/A
Carboxylate Group (-COO⁻)H-Bond AcceptorAspartate, Glutamate
Carbonyl Group (-C=O)H-Bond AcceptorProtein Backbone, Asparagine, Glutamine

Beyond hydrogen bonding, the binding of this compound to a protein target would be stabilized by a combination of other non-covalent forces. rsc.org The permanent positive charge of the guanidinium group allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues. researchgate.net The 3,5-dichloro-4-fluorophenyl ring contributes to the interaction profile through hydrophobic and other aromatic interactions.

Table 4: Types of Non-Covalent Interactions

Interaction TypeDescriptionInvolving this compound
Ionic (Salt Bridge) An electrostatic attraction between oppositely charged ions.The positively charged guanidinium group and negatively charged residues (Asp, Glu).
Hydrophobic The tendency of nonpolar groups to associate in an aqueous environment.The dichlorofluorophenyl ring interacting with nonpolar pockets in the protein.
π-stacking Attractive, non-covalent interactions between aromatic rings.The phenyl ring interacting with aromatic residues (Phe, Tyr, Trp).
Cation-π An electrostatic interaction between a cation and the face of an electron-rich π system.The positively charged guanidinium group interacting with aromatic residues (Phe, Tyr, Trp).

Allosteric modulators are molecules that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site. mdpi.com This binding event causes a conformational change in the protein, which in turn alters the binding or efficacy of the endogenous ligand at the orthosteric site. nih.gov This mechanism offers a more nuanced way to control receptor activity compared to simple activation or blocking. mdpi.com Guanidine-containing compounds and other phenyl derivatives have been explored as allosteric modulators for various receptors, including G-protein-coupled receptors (GPCRs). nih.gov

Depending on their effect, allosteric modulators can be classified as positive, negative, or silent.

Table 5: Types of Allosteric Modulators

Modulator TypeAbbreviationEffect on Endogenous Ligand Activity
Positive Allosteric Modulator PAMEnhances the affinity and/or efficacy of the orthosteric ligand.
Negative Allosteric Modulator NAMReduces the affinity and/or efficacy of the orthosteric ligand.
Silent Allosteric Modulator SAMBinds to the allosteric site but has no effect on the orthosteric ligand's activity. It can, however, block other modulators from binding.

Cellular Effects and Pathway Modulation

Influence on Cellular Accumulation in Microbial Systems

No studies were identified that investigated the accumulation of this compound within microbial cells.

Modulation of Cellular Stress Responses and Remodeling Pathways

There is no available research on how this compound may modulate cellular stress responses or influence cellular remodeling pathways.

Effects on Protein Secretion and Cellular Homeostasis

The effects of this compound on protein secretion mechanisms and the maintenance of cellular homeostasis have not been documented in the accessible scientific literature.

Due to the lack of available data, no data tables or detailed research findings can be provided.

Computational and Theoretical Investigations of 1 3,5 Dichloro 4 Fluorophenyl Guanidine

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. mdpi.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target, predicting binding affinities, and understanding the molecular basis of interaction. mdpi.com

The process for 1-(3,5-Dichloro-4-fluorophenyl)guanidine would involve generating a 3D conformation of the molecule and preparing the crystal structure of a target protein. Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The resulting scores help rank different poses and predict the most likely binding mode.

Key interactions governing the binding of guanidine-containing ligands often involve the guanidinium (B1211019) group, which is protonated at physiological pH and acts as a strong hydrogen bond donor. It can form crucial hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in a receptor's active site. The dichlorofluorophenyl group can engage in hydrophobic and halogen bonding interactions. Docking simulations for derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, for instance, revealed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of their target enzymes.

Table 1: Illustrative Binding Affinities of Guanidine-Related Compounds with Various Protein Targets (Data from analogous compounds for demonstration)
Compound TypeProtein TargetBinding Affinity (kcal/mol)Key Interactions Observed
Phenyl Hydrazine DerivativeDihydrofolate Reductase-7.88Hydrogen bonds with THR56, SER59
Guanidine (B92328) DerivativeMuscarinic M2 Receptor (hM2R)-11.6 (pKi 2.8 nM)Hydrogen bonds, Hydrophobic interactions
Guanidine DerivativeMuscarinic M4 Receptor (hM4R)-11.2 (pKi 5.1 nM)Hydrogen bonds, Hydrophobic interactions
Cycloguanil AnalogPfDHFR-TS-9.5Hydrogen bonds with key active site residues

Molecular Dynamics Simulations to Explore Binding Stability and Conformations

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the complex and helping to validate the docking results. nih.gov

An MD simulation would begin with the best-ranked docked pose of this compound within its target protein. This complex is placed in a simulation box filled with explicit solvent molecules (typically water) and ions to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated and equilibrated. Finally, a production run is performed for tens to hundreds of nanoseconds.

Analysis of the MD trajectory provides critical information on the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over time. A stable RMSD plot for the ligand indicates that it remains securely bound in the active site without significant conformational changes. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, identified during docking. For example, MD simulations performed on active antidiabetic compounds confirmed the stability of the ligand-protein complexes within the binding sites of their target proteins.

Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup
ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system's particles.
Solvent ModelTIP3P, SPC/ERepresents the aqueous environment.
Simulation Time50 - 200 nanosecondsDuration of the production run to observe system dynamics.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates physiological pressure.
Analysis MetricsRMSD, RMSF, Hydrogen Bond AnalysisTo evaluate the stability and interactions of the complex.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of a compound like this compound.

DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). dergipark.org.tr For this compound, the MEP would likely show a strong negative potential around the nitrogen atoms of the guanidine group, highlighting their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogens on the guanidine nitrogens would exhibit a positive potential, indicating their function as hydrogen bond donors. The halogenated phenyl ring would present a more complex surface, with the electronegative fluorine and chlorine atoms influencing the local charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The characteristics of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap indicates higher kinetic stability and lower chemical reactivity. youtube.com For guanidine-based systems, the introduction of different functional groups can significantly alter the HOMO-LUMO gap, thereby modifying the charge transfer properties of the molecule. nih.gov In this compound, the electron-rich guanidine moiety and the phenyl ring would likely contribute significantly to the HOMO, while the LUMO would be distributed over the π-system of the aromatic ring.

Table 3: Representative Frontier Orbital Energies (eV) for Guanidine and Phenyl-Containing Compounds Calculated by DFT (Illustrative Data)
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Guanidine-based Dye 1-5.29-2.392.90
Guanidine-based Dye 2-6.08-2.903.18
2-(1-Phenylethylideneamino)guanidine-5.78-1.254.53
Dimethoxybenzene Derivative-6.21-1.544.67

Prediction of Interaction Hotspots and Pharmacophore Models

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For this compound, a pharmacophore model would highlight key interaction points. The guanidine group itself is a powerful pharmacophoric feature, capable of acting as a multi-directional hydrogen bond donor and carrying a positive charge. nih.gov The dichlorofluorophenyl ring serves as a hydrophobic and aromatic feature. The specific arrangement of these features in 3D space is critical for molecular recognition by a target receptor. By analyzing a set of known active compounds with similar structures, a common pharmacophore model can be developed. This model can then be used as a 3D query to screen large compound databases to identify new molecules that possess the required features and are therefore likely to be active at the same target.

Applications of 1 3,5 Dichloro 4 Fluorophenyl Guanidine and Its Derivatives As Research Probes and Lead Compounds

Contribution to the Discovery of Novel Antibacterial Agents

The guanidine (B92328) functional group is a key feature in numerous antimicrobial agents. frontiersin.orgnih.gov Derivatives based on the substituted phenylguanidine scaffold have demonstrated considerable potential in the development of new antibacterial drugs, particularly in the face of rising antimicrobial resistance. frontiersin.org Research into chlorobenzene (B131634) guanidine analogs has yielded compounds with activity against challenging pathogens such as vancomycin-resistant Enterococcus (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. frontiersin.org

The strategy often involves modifying the core structure to enhance potency and spectrum of activity. For instance, the serendipitous discovery that oligomers of a linear guanidine derivative possessed greater antibacterial activity than the parent monomer led to the identification of a new chemical scaffold. nih.gov A symmetric dimeric derivative from this investigation showed a promising profile with broad-spectrum bactericidal activity and no hemolytic effects, highlighting its potential as a lead compound. nih.gov

Further modifications, such as the replacement of a morpholine (B109124) ring in linezolid (B1675486) with a 1,3,4-thiadiazolyl ring, have produced analogs with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency of these compounds could be further increased by converting the C5 acetamide (B32628) group to a thioacetamide. nih.gov These examples underscore the utility of the guanidine scaffold as a platform for generating novel antibacterial candidates.

Antibacterial Activity of Guanidine Derivatives
Compound TypeTarget PathogensKey FindingsReference
Chlorobenzene guanidine analogsVRE, MRSA, E. coliDemonstrated significant antibacterial activity. frontiersin.org
Symmetric dimeric alkyl-guanidineGram-positive and Gram-negative bacteriaExhibited potent activity with MIC values from 1 to 8 µg/mL and no hemolytic activity. nih.gov
1,3,4-Thiadiazole Phenyl Oxazolidinone AnaloguesGram-positive and Gram-negative organismsReplacement of morpholine ring in linezolid led to potent analogues. nih.gov
Isopropoxy benzene (B151609) guanidine (IBG)Riemerella anatipestiferShowed excellent antibacterial activity (MIC ≤2 μg/mL). frontiersin.org

Role in Antimalarial Drug Discovery and Mechanism Studies

Guanidine-containing compounds have a significant history in the search for new antimalarial drugs. nih.gov The structural motif is present in clinically used agents like proguanil, demonstrating its value in targeting the Plasmodium parasite. frontiersin.org Research has explored a variety of guanidine derivatives, including those with dichlorophenyl substitutions, to identify new lead compounds against malaria. nih.gov

One area of investigation involves the synthesis of hybrid molecules that combine the guanidine core with other pharmacophores known for antimalarial activity. For example, derivatives clubbing 4-aminoquinoline (B48711) with 1,3,5-triazine (B166579) have been synthesized and evaluated. nih.gov Molecular docking studies of these hybrids suggest they bind effectively within the active site of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) enzyme, a key target for antimalarial drugs. nih.gov

Another approach has been the development of tris-guanidine derivatives. While a study on certain 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds did not find a correlation between their antimalarial activity and their ability to stabilize parasitic G-quadruplex DNA, it still identified potent candidates. mdpi.commdpi.com One derivative, 1m , emerged as a highly promising antimalarial agent with high selectivity indexes against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. mdpi.com This highlights the potential for discovering novel mechanisms of action and potent lead compounds through the exploration of diverse guanidine-based chemical libraries. mdpi.commdpi.com

Antimalarial Activity of Guanidine Derivatives and Related Compounds
Compound/SeriesP. falciparum Strain(s)Activity (IC50)Key FindingsReference
1-(3,4-dichlorophenyl)-3-(...)-guanidinePlasmodium bergheiN/AInvestigated as part of a structure-activity relationship study. nih.gov
4-aminoquinoline-clubbed 1,3,5-triazine derivatives3D7 (chloroquine-sensitive)Demonstrated considerable bioactivityDocking studies suggest binding to pf-DHFR-TS. nih.gov
Compound 1m (1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene)W2 (chloroquine-resistant)0.07 µMIdentified as a potent and selective antimalarial lead. mdpi.com
Compound 1m (1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene)3D7 (chloroquine-sensitive)0.06 µMShowed high selectivity index (1035.17). mdpi.com

Development of Chemical Tools for Receptor and Enzyme Characterization

Substituted phenyl derivatives serve as valuable scaffolds for creating chemical tools to probe the structure and function of biological targets like receptors and enzymes. The specific halogenation pattern of 1-(3,5-dichloro-4-fluorophenyl)guanidine suggests its potential utility in developing selective ligands. For example, a related compound, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), has been instrumental as a partial agonist for characterizing the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.gov Analogs of this scaffold were synthesized to probe the structure-activity relationship (SAR), revealing that substitutions on the benzene rings were key to high transcriptional potency. nih.govnih.gov

Similarly, fluorophenyl moieties have been incorporated into inhibitors designed to characterize transporters. A series of analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) were developed to study human Equilibrative Nucleoside Transporters (ENTs). polyu.edu.hk This research demonstrated that the presence of a halogen on the fluorophenyl moiety was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Such studies are crucial for understanding ligand-protein interactions and for the rational design of more selective and potent modulators. The development of radiolabeled versions of guanidine-containing compounds, such as Polyhexamethylene guanidine (PHMG), further allows for their use as molecular imaging tools to study biological distribution and target engagement in vivo. eeer.org

Strategies for Lead Optimization and Compound Library Generation

The this compound scaffold is an excellent starting point for lead optimization and the generation of compound libraries due to its synthetic tractability. Strategies for optimization often focus on modifying the substituents on the phenyl ring and the guanidine group to improve potency, selectivity, and pharmacokinetic properties. d-nb.info

A common approach is the creation of focused compound libraries. For instance, libraries based on the anticoccidial agent robenidine, a dichlorophenyl-containing biguanide (B1667054) derivative, were synthesized to explore antigiardial activity. d-nb.info By systematically varying the benzaldehyde (B42025) component condensed with N,N'-diaminoguanidine, researchers were able to identify analogs with significantly improved potency and a better safety profile, removing the off-target antibacterial and cytotoxic effects of the parent compound. d-nb.info

Structure-activity relationship (SAR) studies are central to these optimization efforts. nih.gov By synthesizing and testing a series of related compounds, researchers can decipher the structural requirements for biological activity. For example, in the development of PPARγ modulators, it was found that the sulfonamide linker was critical for activity, and specific substitutions at positions 2 and 4 of one of the benzene rings were associated with higher potency. nih.govnih.gov Similarly, SAR studies of antibacterial 2-fluorophenyl-disubstituted nih.govd-nb.infobeilstein-journals.orgtriazines showed that a 3- or 4-fluorophenyl group attached to the triazine ring was essential for activity. nih.gov These systematic approaches enable the rational design of new compounds with enhanced therapeutic potential.

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral Guanidine (B92328) Analogues

The stereochemistry of a drug molecule is critical to its biological activity. The development of chiral analogues of 1-(3,5-Dichloro-4-fluorophenyl)guanidine represents a significant step toward creating more selective and potent therapeutic agents. Over the past two decades, chiral guanidines have gained prominence as powerful organocatalysts, largely due to their strong basicity and hydrogen-bond donor capabilities. researchgate.netrsc.org This has led to the development of structurally diverse catalysts, including bicyclic, monocyclic, and acyclic types, which facilitate a wide range of organic reactions with high efficiency and stereoselectivity. researchgate.netrsc.orgx-mol.com

Future synthetic strategies for chiral analogues will likely leverage these advancements. Chiral guanidine catalysts have been successfully employed in numerous asymmetric reactions, including Michael additions, Diels-Alder reactions, and various cascade reactions to construct complex molecular architectures with excellent control over the stereochemical outcome. researchgate.netbenthamdirect.comresearchgate.net The combination of chiral guanidines with metal species has further expanded their utility, enabling challenging transformations that are not achievable with conventional catalysts. researchgate.netrsc.org

Recent progress in this area includes the directed stereoselective guanidinylation of alkenes, where a guanidine unit can be delivered to a molecule with a high degree of stereocontrol. nih.gov Such methods could be adapted to synthesize specific enantiomers of this compound derivatives, allowing for a detailed investigation into how chirality affects their interaction with biological targets.

Table 1: Overview of Chiral Guanidine-Catalyzed Asymmetric Reactions
Reaction TypeCatalyst TypeKey FeaturesStereoselectivity OutcomeReference
Michael AdditionBicyclic & Acyclic GuanidinesActs as a Brønsted base and utilizes hydrogen bonding to activate substrates.High enantioselectivity and diastereoselectivity. benthamdirect.com
Cascade Double Michael AdditionChiral Guanidine OrganocatalystConstructs complex spirooxindole derivatives.Good to excellent diastereo- and enantioselectivities. researchgate.net
Diels-Alder ReactionChiral Bicyclic GuanidineCatalyzes reaction between anthrones and maleimides.Moderate enantiomeric excess (ee), with potential for improvement. researchgate.net
Isomerization of 3-AlkynoatesGuanidine CatalystProduces chiral allenoates.High enantioselectivity. dntb.gov.ua

Integration of Advanced Biophysical Techniques for Mechanistic Elucidation

A deep understanding of the mechanism of action at a molecular level is fundamental for rational drug design. For guanidine-based compounds like this compound, advanced biophysical techniques are crucial for elucidating how they interact with their biological targets. These methods provide real-time, quantitative data on binding kinetics, affinity, and the structural consequences of these interactions.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying molecular interactions. nih.gov It allows for the real-time measurement of binding affinities and the kinetics of association and dissociation between a ligand (such as a guanidine derivative) and its immobilized target protein. nih.govrsc.orgresearchgate.net This information is vital for understanding the potency and residence time of a drug candidate. SPR can be used across various stages of drug discovery, from initial hit finding to lead optimization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the structure and dynamics of both the ligand and its target. Specifically, 15N NMR spectroscopy is highly effective for studying the guanidino group, as it can reveal information about its protonation state and local environment upon binding to a protein. nih.gov This is critical because the charge and hydrogen-bonding capacity of the guanidinium (B1211019) group are central to its function.

The combination of SPR with Mass Spectrometry (SPR-MS) provides an even more powerful platform, complementing kinetic data from SPR with precise structural identification from MS. maastrichtuniversity.nl These integrated approaches will be indispensable for building a comprehensive picture of how this compound analogues engage with their targets, guiding the design of next-generation modulators.

Table 2: Advanced Biophysical Techniques for Studying Guanidine-Target Interactions
TechniquePrincipleInformation ProvidedRelevance to Guanidine ResearchReference
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon molecular binding to a sensor surface.Binding affinity (KD), association (ka) and dissociation (kd) rates.Quantifies the strength and kinetics of the interaction with a target protein in real-time. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects the magnetic properties of atomic nuclei.3D structure, conformational changes, binding site identification, protonation state.Elucidates the structural basis of interaction and the chemical state of the guanidinium group. nih.gov
Isothermal Titration Calorimetry (ITC)Measures the heat change upon molecular binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the binding event. nih.gov
SPR-Mass Spectrometry (SPR-MS)Combines real-time kinetic analysis with mass-based identification.Binding kinetics and structural confirmation of the binding partners.Confirms the identity of interacting species while simultaneously measuring binding kinetics. maastrichtuniversity.nl

Application of Artificial Intelligence and Machine Learning in Guanidine Design

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govharvard.edu For the development of novel analogues of this compound, AI and machine learning (ML) offer powerful tools for design, screening, and optimization.

Furthermore, generative AI models are being used for de novo drug design, creating entirely new molecular structures tailored to bind to a specific target. intimal.edu.mynih.gov These algorithms can optimize for multiple parameters simultaneously, such as potency, selectivity, and synthetic accessibility. nih.gov Computational approaches like molecular dynamics simulations, often enhanced by AI, can provide detailed insights into the dynamic behavior of a guanidine ligand within the binding site of its target protein, helping to refine its structure for optimal interaction. tandfonline.comnih.gov

Table 3: Applications of AI/ML in the Guanidine Drug Design Pipeline
Drug Discovery StageAI/ML ApplicationDescriptionExpected OutcomeReference
Target IdentificationGenomic & Proteomic Data AnalysisAI analyzes large biological datasets to identify and validate novel protein targets for guanidine modulators.Discovery of new therapeutic targets and disease mechanisms. harvard.edu
Hit IdentificationVirtual ScreeningML models predict the activity of compounds from large virtual libraries against a specific target.Rapid identification of promising hit compounds for further development. intimal.edu.my
Lead OptimizationPredictive ADMET ModelingAI predicts pharmacokinetic and toxicity profiles of guanidine analogues based on their structure.Design of compounds with improved drug-like properties and reduced risk of failure. nih.govnih.gov
De Novo DesignGenerative Models (e.g., GANs, VAEs)Algorithms generate novel molecular structures with desired properties from scratch.Creation of innovative guanidine scaffolds with optimized therapeutic potential. nih.gov

Exploration of Novel Biological Targets for Guanidine-Based Modulators

The guanidine group is a versatile chemical moiety found in numerous natural products and approved drugs, highlighting its ability to interact with a wide array of biological targets. nih.govnih.govmdpi.com Its capacity to act as a strong Brønsted base and form stable, multi-point hydrogen bonds makes it a privileged scaffold for targeting enzymes, receptors, and ion channels. benthamdirect.comresearchgate.net

Future research on this compound and its derivatives will likely extend beyond its known activities to explore novel therapeutic targets. The guanidine core has been successfully incorporated into inhibitors of nitric oxide synthase, Na+/H+ exchangers, and various proteases. nih.govsci-hub.se There is also significant potential in targeting G protein-coupled receptors (GPCRs), such as α2-adrenoceptors, and various receptors in the central nervous system. sci-hub.senih.gov

Moreover, guanidine-containing compounds are being investigated for a range of other therapeutic applications. They have shown promise as antimicrobial agents effective against resistant bacteria, anticancer agents that may bind to the minor groove of DNA, and as modulators for inflammatory and neurodegenerative diseases. nih.govmdpi.comresearchgate.netacs.org The unique substitution pattern of this compound provides a foundation for developing derivatives that could be selectively targeted toward these emerging biological pathways, opening up new avenues for treating a wide spectrum of diseases. consensus.app

Table 4: Potential Biological Targets and Therapeutic Areas for Guanidine-Based Compounds
Target ClassSpecific ExamplesTherapeutic AreaReference
EnzymesNitric Oxide Synthase, Protein Kinases, Signal Peptidase IBInflammation, Cancer, Infectious Disease researchgate.netnih.govd-nb.info
Ion ChannelsNa+/H+ Exchanger (NHE)Cardiovascular Disease, Ischemia nih.govsci-hub.se
G Protein-Coupled Receptors (GPCRs)α2-Adrenoceptors, Opioid Receptors, Neuropeptide FF ReceptorsHypertension, Pain, CNS Disorders sci-hub.senih.gov
Nucleic AcidsDNA Minor GrooveCancer acs.org
Bacterial TargetsEfflux Pumps, Cell Wall ComponentsInfectious Disease (Antimicrobial) mdpi.comd-nb.info

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichloro-4-fluorophenyl)guanidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 3,5-dichloro-4-fluoroaniline as a precursor. A common approach involves reacting the aniline derivative with cyanamide or a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine) under basic conditions. To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters such as temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., triethylamine). Response Surface Methodology (RSM) can identify optimal conditions for yield and purity .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (UV detection at 254 nm) to assess purity (>95% recommended for biological assays). Structural confirmation requires NMR spectroscopy :
  • ¹H NMR (DMSO-d6): Look for guanidine NH protons (δ 6.8–7.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for dichloro-fluorophenyl groups).
  • ¹³C NMR : Confirm guanidine carbon (δ 157–160 ppm) and aromatic carbons (δ 115–135 ppm).
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight (theoretical [M+H]⁺: 278.9994) .

Q. How should researchers address solubility challenges in aqueous buffers during biological assays?

  • Methodological Answer : Due to its hydrophobic aromatic substituents, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Pre-saturate buffers via sonication (30 min, 40 kHz) and centrifuge (10,000 rpm, 10 min) to remove undissolved particles. Validate solubility via dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichloro-4-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F groups reduce electron density on the phenyl ring, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use Density Functional Theory (DFT) to calculate Fukui indices and predict regioselectivity. Experimentally, track reaction progress via in-situ IR spectroscopy (C-Cl stretch at 550–600 cm⁻¹) and compare with computational models. Substituent effects can be further validated by synthesizing analogs with electron-donating groups (e.g., -OCH₃) and comparing rate constants .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis using tools like RevMan or PRISMA guidelines to harmonize datasets. Key factors causing discrepancies:
  • Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
  • Batch variability : Use orthogonal purity verification (e.g., elemental analysis for Cl/F content).
    Apply ANOVA to identify statistically significant outliers and validate findings via dose-response curves (IC₅₀ values with 95% confidence intervals) .

Q. How can computational modeling guide the design of derivatives targeting adenosine receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of adenosine A₂A receptors (PDB ID: 4UHR). Focus on hydrogen bonding between the guanidine group and Thr88/Asn181 residues. Optimize halogen-π interactions (Cl/F with Phe168) via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories). Validate predictions by synthesizing analogs with modified halogen positions and testing binding affinity via SPR (Biacore) .

Q. What environmental impact assessments are critical for large-scale synthesis?

  • Methodological Answer : Apply Life Cycle Assessment (LCA) to evaluate waste streams, particularly chlorinated byproducts. Use green chemistry metrics :
  • Atom Economy : Compare theoretical (87% for optimized route) vs. actual (≥75%).
  • E-factor : Quantify kg waste/kg product (target <5).
    Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) and recover catalysts via nanofiltration membranes (MWCO 500 Da) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.